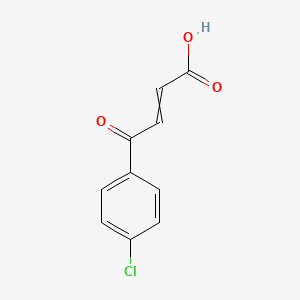
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid: is an organic compound characterized by the presence of a chlorobenzoyl group attached to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 4-chlorobenzoyl chloride with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.
Substitution: Formation of 4-aminobenzoyl acrylic acid or 4-thiobenzoyl acrylic acid.
科学的研究の応用
Chemistry: 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and resins to enhance their properties.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency.
類似化合物との比較
4-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the acrylic acid moiety.
3-(4-Chlorobenzoyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
4-Chlorobenzophenone: Contains the chlorobenzoyl group but lacks the carboxylic acid functionality.
Uniqueness: 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid is unique due to the presence of both the chlorobenzoyl and acrylic acid groups. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. The acrylic acid moiety allows for polymerization reactions, while the chlorobenzoyl group provides opportunities for further functionalization.
特性
分子式 |
C10H7ClO3 |
|---|---|
分子量 |
210.61 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14) |
InChIキー |
VQVQEUFKSRHRCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














